4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one chemical properties
4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one
Introduction: Unveiling a Versatile Synthetic Building Block
4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one, also commonly known as 4-(Bromomethyl)phthalide, is a bifunctional organic compound of significant interest to the synthetic chemistry community. Its structure is characterized by a phthalide (an isobenzofuranone lactone) core, which is fused to a benzene ring substituted at the 4-position with a highly reactive bromomethyl group. This unique combination of a stable lactone and a potent electrophilic benzylic bromide site makes it an invaluable intermediate for constructing complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties, spectral characteristics, synthesis, and reactivity of 4-(Bromomethyl)phthalide. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage this reagent's capabilities in the synthesis of novel compounds, particularly within the pharmaceutical and materials science sectors. The benzofuran scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antifungal, and neuroprotective properties.[1][2][3][4][5] Understanding the nuanced properties of this specific building block is therefore critical for its effective application.
Core Physicochemical and Structural Properties
The fundamental properties of 4-(Bromomethyl)phthalide define its handling, storage, and reactivity profile. As a benzylic bromide, it is expected to be a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO₂ | |
| Molecular Weight | 227.06 g/mol | |
| CAS Number | 136080-68-3 | |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | Data not consistently available; similar structures suggest a crystalline solid at room temperature. | |
| Boiling Point | >300 °C (Predicted) | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Expected to be poorly soluble in water, likely with decomposition. | [7] |
| Stability & Storage | Moisture-sensitive. Decomposes in the presence of water and light. Store under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark, and dry place. Long-term storage at temperatures ≤ -20°C is recommended. | [6][8] |
Spectroscopic Signature for Structural Verification
Accurate structural elucidation is paramount in synthesis. The following spectral data are characteristic of 4-(Bromomethyl)phthalide and serve as a reliable fingerprint for its identification.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each set of non-equivalent protons.
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Aromatic Protons (δ 7.4-7.9 ppm): The three protons on the benzene ring will appear as a complex multiplet in the downfield region. The exact splitting pattern will depend on their coupling constants.
-
Lactone Methylene Protons (-CH₂O-, δ ~5.3 ppm): The two protons of the methylene group within the lactone ring typically appear as a singlet.
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Benzylic Methylene Protons (-CH₂Br, δ ~4.5-4.7 ppm): The key diagnostic signal is a singlet for the bromomethyl protons. Its chemical shift is significantly downfield due to the combined electron-withdrawing effects of the adjacent bromine atom and the aromatic ring.[9] A signal in this region is a strong indicator of a benzylic bromide moiety.[9]
¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR data for unambiguous structure confirmation.
-
Carbonyl Carbon (-C=O, δ ~170 ppm): The lactone carbonyl carbon gives a characteristic signal in the far downfield region.
-
Aromatic Carbons (δ ~120-145 ppm): Multiple signals will be observed for the six carbons of the benzene ring.
-
Lactone Methylene Carbon (-CH₂O-, δ ~70 ppm): The carbon of the methylene group in the lactone ring.
-
Benzylic Methylene Carbon (-CH₂Br, δ ~30-33 ppm): The carbon attached to the bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
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~1760 cm⁻¹ (strong, sharp): This prominent absorption band is characteristic of the C=O stretch of a five-membered lactone (γ-lactone).
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~1600, ~1470 cm⁻¹ (medium): Aromatic C=C ring stretching.
-
~1200-1000 cm⁻¹ (strong): C-O stretching of the ester group.
-
~600-700 cm⁻¹ (medium): C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in an M⁺ peak and an M+2 peak of nearly equal intensity, which is a definitive signature for a monobrominated compound.
-
Fragmentation: A common and significant fragmentation pathway is the loss of the bromine radical (•Br) to form a stable benzylic carbocation [M-Br]⁺. Another likely fragmentation is the cleavage of the entire bromomethyl group to give [M-CH₂Br]⁺.
Synthesis and Chemical Reactivity
Synthetic Protocol: Radical Bromination
The most direct and common method for preparing 4-(Bromomethyl)phthalide is via the free-radical bromination of its precursor, 4-methylphthalide. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Caption: Synthetic workflow for 4-(Bromomethyl)phthalide.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphthalide (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.).
-
Solvent Addition: Add an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene.
-
Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for several hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl signal (~δ 2.4 ppm) and the appearance of the bromomethyl signal (~δ 4.6 ppm).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield pure 4-(Bromomethyl)phthalide.
Core Reactivity: A Dual-Functional Intermediate
The synthetic utility of 4-(Bromomethyl)phthalide stems from its two distinct reactive sites. The primary site of reaction is the highly electrophilic benzylic carbon of the bromomethyl group.
The C-Br bond is polarized, and the bromine atom is an excellent leaving group. Furthermore, the benzylic position allows for the stabilization of carbocationic or radical intermediates, making this site exceptionally reactive towards nucleophiles. This functionality is analogous to other potent alkylating agents like N-(Bromomethyl)phthalimide.[6]
Caption: Nucleophilic substitution reactions at the bromomethyl group.
This reactivity allows for the facile introduction of the phthalide moiety onto a wide range of molecules:
-
Alkylation of Nucleophiles: It readily reacts with amines, alcohols, and thiols to form the corresponding substituted amines, ethers, and thioethers.
-
Gabriel Synthesis: Its reaction with potassium phthalimide is a classic method for preparing the corresponding primary amine after a subsequent deprotection step.[10]
-
C-C Bond Formation: Strong carbon-based nucleophiles, such as enolates or organometallic reagents, can displace the bromide to form new carbon-carbon bonds.
The lactone ring is generally stable under neutral and mildly acidic conditions. However, it can undergo ring-opening through hydrolysis under strong basic or acidic conditions to yield the corresponding 2-(hydroxymethyl)-4-(bromomethyl)benzoic acid derivative. This property can be exploited in multi-step syntheses where sequential modification of the two functional groups is desired.
Applications in Research and Development
The primary value of 4-(Bromomethyl)phthalide is as an intermediate in the synthesis of more complex, high-value molecules. The benzofuran/isobenzofuranone core is prevalent in compounds with significant biological activity.[3][5] Derivatives are being investigated for a range of therapeutic areas.
-
Medicinal Chemistry: This compound serves as a key starting material for synthesizing libraries of compounds for drug discovery screening. The ability to easily connect the phthalide core to various other molecular fragments via the bromomethyl handle makes it ideal for structure-activity relationship (SAR) studies.[2] Research into benzofuran-based compounds has shown promise in developing treatments for neurodegenerative diseases like Alzheimer's, as well as for various cancers.[1][4]
-
Materials Science: The reactive handle allows for the incorporation of the phthalide unit into polymer backbones or as a pendant group, potentially modifying the optical or physical properties of the material.
Safety and Handling
As a reactive benzylic bromide, 4-(Bromomethyl)-1,3-dihydro-2-benzofuran-1-one requires careful handling to ensure laboratory safety.
-
Hazard Classification: While specific data may be limited, analogous compounds are classified as irritants to the skin, eyes, and respiratory system.[8] It is a lachrymator and is harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use non-sparking tools. Avoid contact with skin, eyes, and clothing.[11]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[7][11]
-
Storage: Store in a tightly sealed container under an inert atmosphere. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[8]
References
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